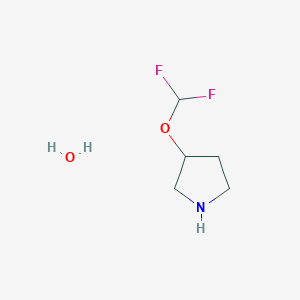

3-(Difluoromethoxy)pyrrolidine monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)pyrrolidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.H2O/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMKCZFMGXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Difluoromethylation Using 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

One of the most common methods involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a difluoromethylation agent. This approach is scalable and cost-effective compared to other methods like using (bromodifluoromethyl)trimethylsilane.

Scheme 1: Difluoromethylation Reaction

- Starting Material : Protected pyrrolidine alcohol

- Reagents : 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst

- Conditions : MeCN, 45-50 °C

- Yield : Moderate to good yields

Conversion of Formic Acid Esters

Another method involves the conversion of formic acid esters to introduce the difluoromethoxy group. However, this method is less commonly used for pyrrolidine derivatives.

Desulfurative Fluorination

Desulfurative fluorination is another approach, though it is less frequently applied for the synthesis of difluoromethoxy compounds.

Key Considerations in Synthesis

Protecting Groups

The choice of protecting groups is crucial in the synthesis of this compound. Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups have been used. The Boc group is more commonly used due to its ease of removal, but Cbz can offer better yields in certain reactions due to reduced steric hindrance.

Deprotection Methods

- Boc Deprotection : Typically achieved using acetyl chloride in methanol.

- Cbz Deprotection : Involves catalytic hydrogenation in methanol at atmospheric pressure.

Stability of the CHF2O Group

The difluoromethoxy group is susceptible to hydrolysis under acidic conditions, forming formate. Therefore, careful handling and evaporation conditions are necessary to prevent degradation.

Research Findings and Data

Recent studies have focused on developing efficient and scalable methods for synthesizing difluoromethoxy-containing compounds. A mini-library of 21 compounds, including pyrrolidine derivatives, was synthesized using a CuI-catalyzed alkylation method. The yields varied, with some compounds achieving up to 65% yield.

| Compound | Yield (%) | Protecting Group |

|---|---|---|

| 3c | 39.6 | Boc |

| 3j | 41.6 | Boc |

| 3l | 65 | Cbz |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethoxy)pyrrolidine monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Significance

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and improved binding affinity to biological targets. The difluoromethoxy group in 3-(Difluoromethoxy)pyrrolidine is particularly notable for its ability to modulate these properties, making it a valuable building block in drug design .

Medicinal Chemistry Applications

1. Antibacterial Agents

Recent studies have explored the potential of pyrrolidine derivatives, including 3-(Difluoromethoxy)pyrrolidine, as scaffolds for developing novel antibacterial agents targeting multidrug-resistant bacteria such as Pseudomonas aeruginosa. Research indicates that modifications to the pyrrolidine structure can lead to compounds with significant inhibitory activity against bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Study: Pyrrolidine-2,3-diones

A focused library screening identified pyrrolidine-2,3-diones as promising inhibitors of PBP3 in Pseudomonas aeruginosa. Compounds derived from this scaffold demonstrated potent antibacterial activity and low cytotoxicity, highlighting the therapeutic potential of pyrrolidine derivatives .

2. Drug Design and Optimization

Fluorinated compounds are increasingly being utilized in drug design due to their ability to enhance pharmacokinetic properties. The presence of the difluoromethoxy group can improve the solubility and bioavailability of drug candidates. For instance, the optimization of pyrrolo[2,3-d]pyrimidine derivatives has shown that fluorination can lead to significant improvements in selectivity and potency against specific targets such as LRRK2, a kinase implicated in Parkinson's disease .

The structural modifications of 3-(Difluoromethoxy)pyrrolidine can lead to diverse biological activities. The introduction of various substituents at different positions on the pyrrolidine ring can yield compounds with tailored properties suitable for specific therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)pyrrolidine monohydrate involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability and facilitates the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, a structurally related pyrrolidine derivative documented in the provided evidence (Table 1) .

Table 1: Key Comparative Data

| Parameter | 3-(Difluoromethoxy)pyrrolidine Monohydrate | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride |

|---|---|---|

| Molecular Formula | C₅H₉F₂NO₂·H₂O (hypothesized)* | C₁₁H₁₃ClF₃NO |

| Molar Mass (g/mol) | ~179.13 (estimated) | 267.68 |

| Substituent | Difluoromethoxy (-OCF₂H) | Trifluoromethylphenoxy (-O-C₆H₄-CF₃) |

| Physical State | Likely crystalline solid (monohydrate) | White crystalline solid |

| Storage Conditions | Likely refrigerated (due to hydrate form) | Room temperature |

| Safety Profile | Expected irritant (similar to analogues) | Irritant |

| Potential Applications | CNS drugs, enzyme inhibitors | Intermediate for agrochemicals or pharmaceuticals |

Key Differences and Implications

Substituent Effects: The difluoromethoxy group in the target compound is smaller and less lipophilic than the trifluoromethylphenoxy group in the analogue. This difference impacts solubility and membrane permeability, favoring the target compound for CNS applications where blood-brain barrier penetration is critical .

Stability and Handling: The hydrochloride salt form of the analogue ensures stability at room temperature, whereas the monohydrate form of the target compound may require controlled humidity conditions to prevent dehydration or hydrolysis.

Synthetic Utility :

- The analogue’s tert-butyldimethylsilyl (TBS) -protected derivatives (e.g., entries in ) highlight its role as a synthetic intermediate. In contrast, the target compound’s difluoromethoxy group is less commonly used in protection chemistry but offers advantages in metabolic resistance .

Research Findings and Trends

- Electron-Withdrawing Effects : Fluorinated substituents (e.g., -OCF₂H, -CF₃) reduce basicity of the pyrrolidine nitrogen, altering protonation states under physiological conditions. This property is critical for optimizing pharmacokinetics .

- Hydrate vs. Anhydrous Forms: Monohydrate forms (like the target compound) often exhibit improved crystallinity and solubility compared to anhydrous or salt forms, though they may pose challenges in formulation stability.

Biologische Aktivität

3-(Difluoromethoxy)pyrrolidine monohydrate is a chemical compound characterized by its unique difluoromethoxy group attached to a pyrrolidine ring, which contributes to its distinct biological properties. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 155.14 g/mol

- CAS Number : 1845690-55-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, enhancing binding affinity and selectivity. The pyrrolidine ring adds structural stability, allowing for effective interaction with enzymes and receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have identified pyrrolidine derivatives as potential inhibitors of Pseudomonas aeruginosa through their interaction with penicillin-binding protein 3 (PBP3), a critical target for antibiotic development . The structural features of these compounds, including the difluoromethoxy group, are essential for their inhibitory activity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to stabilize protein–protein interactions has been noted in studies involving the 14-3-3 protein family, suggesting a role in modulating cellular signaling pathways . The specific inhibition mechanisms remain an area of active research.

Study on Antibacterial Activity

A focused study screened a library of compounds for PBP3 inhibitors, revealing that several pyrrolidine derivatives, including those with similar structures to this compound, demonstrated potent antibacterial activity against Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (µM) | Target | Activity Description |

|---|---|---|---|

| Pyrrolidine Derivative A | 19 ± 1 | PBP3 | Strong inhibition |

| Pyrrolidine Derivative B | 24 ± 20 | PBP3 | Moderate inhibition |

Potential Therapeutic Applications

Given its unique structure and biological activity, this compound is being explored as a precursor for drug development targeting multidrug-resistant bacterial strains. Its ability to inhibit key bacterial proteins positions it as a candidate for further optimization and therapeutic exploration .

Q & A

Q. What computational tools predict the metabolic fate of 3-(difluoromethoxy)pyrrolidine derivatives?

- Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on demethylation or oxidative defluorination pathways. Validate predictions with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.